1H-Indole-3-methanol, 1-ethyl-
Description
1H-Indole-3-methanol, 1-ethyl- (C₁₁H₁₃NO) is an indole derivative featuring an ethyl group at the 1-position of the indole ring and a hydroxymethyl (-CH₂OH) group at the 3-position. Indole derivatives are widely studied due to their structural versatility and biological relevance, including roles in pharmaceutical and agrochemical applications.
Properties
CAS No. |
110326-14-2 |
|---|---|
Molecular Formula |
C11H13NO |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
(1-ethylindol-3-yl)methanol |
InChI |
InChI=1S/C11H13NO/c1-2-12-7-9(8-13)10-5-3-4-6-11(10)12/h3-7,13H,2,8H2,1H3 |
InChI Key |
STFQPSBXKZSHQS-UHFFFAOYSA-N |
SMILES |
CCN1C=C(C2=CC=CC=C21)CO |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparison of Structural and Physicochemical Properties
Key Observations:
- Lipophilicity : The ethyl group in the target compound increases hydrophobicity compared to fluorophenylmethyl analogs (Compounds 31, 32), which balance lipophilicity with polar fluorine atoms.
- Hydrogen Bonding : The -CH₂OH group at the 3-position enables hydrogen bonding, critical for interactions in biological systems.
Q & A
Q. Key Characterization Tools :
- NMR spectroscopy : Confirmation of substitution patterns via and NMR (e.g., δ 4.91 ppm for CH-OH in fluorobenzyl derivatives) .
- Mass spectrometry (ESI-MS) : Validation of molecular weight and fragmentation patterns (e.g., m/z 238.1 [M+H-HO] for compound 31) .
How do structural modifications at the indole nitrogen and 3-methanol group influence biological activity?
Advanced Research Question
Structure-activity relationship (SAR) studies reveal that:
- N1-alkylation : The 1-ethyl group enhances lipophilicity, potentially improving membrane permeability compared to unsubstituted indoles .
- 3-Methanol derivatization : Converting the hydroxyl group to esters or ethers can modulate solubility and metabolic stability. For example, fluorobenzyl substitutions at N1 (e.g., compound 32) show altered antibacterial potency due to electronic effects .
- Substituent positioning : Meta- vs. para-fluorine placement on benzyl groups (e.g., compounds 31 vs. 32) impacts steric and electronic interactions with target proteins, leading to activity discrepancies .
Q. Methodological Recommendations :
- Systematic SAR screening : Use parallel synthesis to generate diverse derivatives, followed by in vitro assays (e.g., antimicrobial or enzyme inhibition) .
- Computational docking : Pair experimental data with molecular modeling to predict binding affinities .
What analytical techniques are most reliable for resolving structural ambiguities in 1-ethyl-indole derivatives?
Basic Research Question
- X-ray crystallography : SHELX software (e.g., SHELXL, SHELXS) is widely used for single-crystal structure determination, particularly for resolving tautomerism or stereochemical ambiguities .
- High-resolution mass spectrometry (HRMS) : Accurately confirms molecular formulas (e.g., CHNO with HRMS m/z 224.1079) .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded spectra, such as distinguishing indole C2/C4 protons .
Case Study : Compound 3h (2-((1H-Indol-3-yl)methyl)phenol) was characterized via NMR (δ 4.10 ppm for CH) and HRMS, validated against literature data .
How should researchers address contradictory bioactivity data between similar derivatives?
Advanced Research Question
Contradictions often arise from:
- Experimental variability : Differences in assay conditions (e.g., pH, solvent) can alter compound solubility or stability.
- Substituent electronic effects : Para-fluorine (electron-withdrawing) vs. meta-fluorine (mildly electron-donating) on benzyl groups may differentially affect target binding .
Q. Resolution Strategies :
- Dose-response profiling : Establish EC/IC curves under standardized conditions.
- Metabolic stability assays : Test for cytochrome P450-mediated degradation, which may explain potency loss in vivo .
What methodologies are critical for assessing the environmental impact of 1-ethyl-indole derivatives?
Advanced Research Question
- Biodegradability assays : Use OECD 301 guidelines to measure microbial degradation rates in aqueous systems .
- Ecotoxicology testing : Evaluate acute toxicity in Daphnia magna or algae to determine LC values .
- Bioaccumulation potential : Calculate log P values (e.g., using ChemAxon software) to predict environmental persistence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
